molecular formula C22H18N4O6S B2778802 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893939-80-5

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2778802
CAS RN: 893939-80-5
M. Wt: 466.47
InChI Key: XKLRRZUEXQYJDU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . The molecule also contains a methoxyphenyl group, a thienopyrazole group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives have been synthesized by reacting phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative, which is then reacted with hydrazine hydrate .

Scientific Research Applications

Synthesis and Evaluation for Anti-Inflammatory Applications

A study by Nikalje (2014) explored the microwave-assisted synthesis of derivatives similar to the compound , evaluating their anti-inflammatory activity through both in-vitro and in-vivo models. The results showed that compounds with aliphatic groups on the thiazolidinone ring exhibited better anti-inflammatory activity compared to those with bulkier groups. Importantly, selected compounds demonstrated a good gastrointestinal safety profile, indicating potential for further development as anti-inflammatory agents (Nikalje, 2014).

Anticancer and Antiviral Properties

Yushyn, Holota, and Lesyk (2022) reported on the design of drug-like small molecules incorporating the core structure of interest for their anticancer properties. Their work proposed a cost-effective synthesis route for a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating in vitro anticancer activity (Yushyn et al., 2022).

Antioxidant Activity and Self-Assembly in Coordination Complexes

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, investigating their antioxidant activity and the effect of hydrogen bonding on self-assembly processes. Their research highlighted significant antioxidant properties and provided insights into the structural basis of these effects through coordination with Co(II) and Cu(II) ions (Chkirate et al., 2019).

Antimicrobial Activity

Saravanan et al. (2010) explored the synthesis of novel thiazoles incorporating a pyrazole moiety, demonstrating significant anti-bacterial and anti-fungal activities. This study adds to the body of evidence supporting the potential of these compounds in antimicrobial research (Saravanan et al., 2010).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-32-14-8-6-13(7-9-14)26-20(17-11-33(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLRRZUEXQYJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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